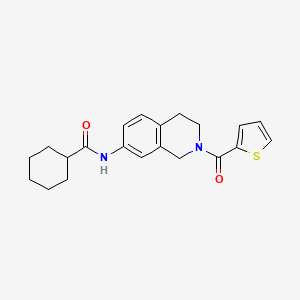

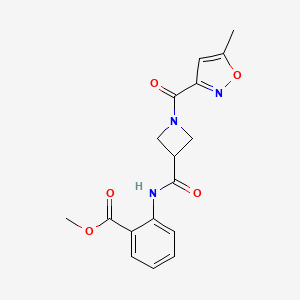

![molecular formula C22H17N3O2 B2961928 3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide CAS No. 887889-57-8](/img/structure/B2961928.png)

3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

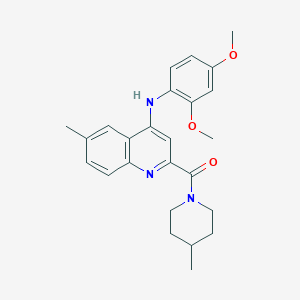

“3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide” is a quinoxaline derivative . Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They are also used as antibiotics in the market .

Synthesis Analysis

The synthesis of quinoxaline derivatives involves various methods of synthetic strategies . One method involves the hydrazinolysis of the ester derivative with hydrazine hydrate to afford the hydrazide derivative, which then undergoes condensation with aldehyde to give the hydrazone derivative .Molecular Structure Analysis

Quinoxaline derivatives are structurally isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine . The specific features of the molecular and crystal structures of quinoxaline derivatives have been analyzed by the XRD method .Chemical Reactions Analysis

Quinoxaline derivatives undergo various reactions such as Oxidation, Nitration, Diazotization, Alkylation, Addition, Condensation, Cyclization, Substitutions reactions . They also undergo Reduction, Condensation and Cyclization Reactions, and Treatment with Many of Organic Reagents .Scientific Research Applications

Antibacterial Activities

Quinoxaline derivatives have been synthesized and investigated for their antibacterial activities. For instance, a study explored the design, synthesis, and in vitro antibacterial activities of methyl-4-((substituted phenyl)[6H-indolo(2,3-b)quinoxalin-6yl]methylamino)benzoate derivatives. Among these, some compounds exhibited potent inhibitory activity compared to standard drugs, indicating their potential for further investigation as antibacterial agents (Murthy et al., 2011).

Anticancer Applications

Quinoxaline derivatives have been studied for their potential use in cancer treatment. For example, pharmacokinetics and tissue distribution studies of a novel ALK5 inhibitor, showing significant anti-fibrotic and anti-metastatic effects, suggest its potential as an effective oral anti-fibrotic drug, which could also have implications for cancer therapy (Kim et al., 2008).

Imaging and Diagnostic Applications

The development of novel quinoline-2-carboxamide derivatives labeled with carbon-11 as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET) represents another application. These studies suggest the compounds' potential for imaging and diagnostic purposes in medical settings (Matarrese et al., 2001).

Material Science Applications

The synthesis and characterization of polyamides containing the quinoxaline moiety have been reported. These polyamides exhibit excellent thermal stability and solubility in polar aprotic solvents, indicating their potential application in the field of material science, especially for the development of high-performance polymers (Patil et al., 2011).

Antimicrobial Activity Enhancement

Another study reports on the antimicrobial activity of quinoxaline N,N-dioxide and its derivatives against bacterial and yeast strains, showcasing the compound's potential as a basis for developing new antimicrobial agents (Vieira et al., 2014).

Mechanism of Action

Target of Action

Quinoxaline derivatives, which this compound is a part of, have been reported to act against many targets, receptors, or microorganisms .

Mode of Action

Some quinoxaline derivatives have shown promising activity against alpha-glucosidase and alpha-amylase , suggesting that they may interact with these enzymes and inhibit their activity.

Biochemical Pathways

Given the reported activity of similar quinoxaline derivatives against alpha-glucosidase and alpha-amylase , it can be inferred that this compound may affect carbohydrate metabolism pathways.

Result of Action

Based on the reported activity of similar quinoxaline derivatives, it can be inferred that this compound may inhibit the activity of alpha-glucosidase and alpha-amylase enzymes, potentially affecting carbohydrate metabolism .

Future Directions

properties

IUPAC Name |

3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c1-14-7-6-8-15(13-14)21(26)24-17-10-3-2-9-16(17)20-22(27)25-19-12-5-4-11-18(19)23-20/h2-13H,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANOOWYIWFPNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate](/img/structure/B2961846.png)

![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2961853.png)

![Methyl 5-[(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylmethyl]furan-2-carboxylate](/img/structure/B2961857.png)

![ethyl 2-[[(E)-2-cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2961858.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2961865.png)